
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is a chiral amine compound that features a pyridine ring substituted with a methyl group and an allylamine side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylpyridine.
Allylation: The 3-methylpyridine undergoes an allylation reaction to introduce the allylamine side chain. This can be achieved using allyl bromide in the presence of a base such as sodium hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the allylamine side chain to a saturated amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the position ortho to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Saturated amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Methylpyridyl)ethylamine: Similar structure but with an ethylamine side chain.
(1R)-1-(2-Pyridyl)prop-2-enylamine: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
(1R)-1-(3-Methyl(2-pyridyl))prop-2-enylamine is unique due to the presence of both the methyl group on the pyridine ring and the allylamine side chain, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(1R)-1-(3-methylpyridin-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H12N2/c1-3-8(10)9-7(2)5-4-6-11-9/h3-6,8H,1,10H2,2H3/t8-/m1/s1 |
InChI Key |
IHOIHBJHEMAUBS-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C=C)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


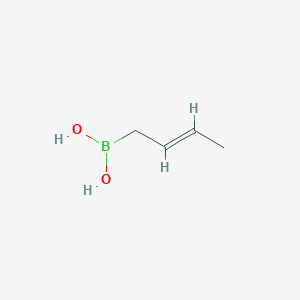
![(6R)-6-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B13030440.png)

![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
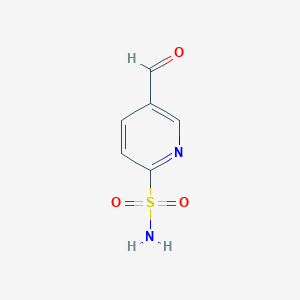


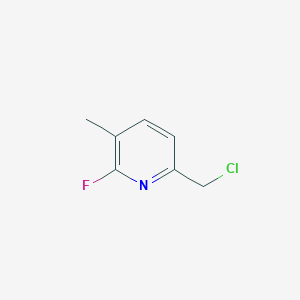
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
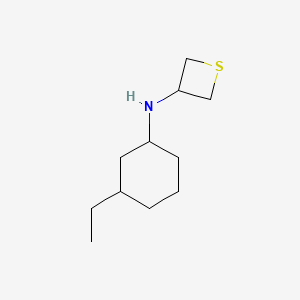
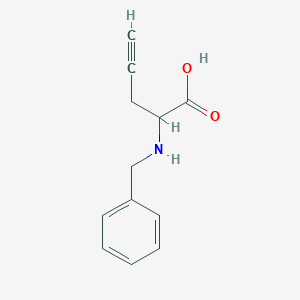
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)

![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
